molecular formula C3H5BF3K B1592673 Potassium isopropenyltrifluoroborate CAS No. 395083-14-4

Potassium isopropenyltrifluoroborate

Cat. No. B1592673
CAS RN: 395083-14-4
M. Wt: 147.98 g/mol
InChI Key: QKBZHQPFHGKCOX-UHFFFAOYSA-N
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Description

Potassium isopropenyltrifluoroborate is an organotrifluoroborate that can be used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It can also be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .


Molecular Structure Analysis

The molecular formula of Potassium isopropenyltrifluoroborate is C3H5BF3K . The average mass is 147.976 Da and the monoisotopic mass is 148.007355 Da .


Chemical Reactions Analysis

Potassium isopropenyltrifluoroborate can be used in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It can also be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .


Physical And Chemical Properties Analysis

Potassium isopropenyltrifluoroborate is a solid with a melting point of 274-280 °C . The molecular formula is C3H5BF3K and the molecular weight is 147.98 .

Safety and Hazards

While specific safety and hazards information for Potassium isopropenyltrifluoroborate is not available in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas when handling similar chemicals .

properties

IUPAC Name

potassium;trifluoro(prop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-3(2)4(5,6)7;/h1H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZHQPFHGKCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635452
Record name Potassium trifluoro(prop-1-en-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium isopropenyltrifluoroborate

CAS RN

395083-14-4
Record name Potassium trifluoro(prop-1-en-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (prop-1-en-2-yl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium isopropenyltrifluoroborate

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